molecular formula C9H9F B7891232 1-Ethenyl-3-fluoro-2-methylbenzene

1-Ethenyl-3-fluoro-2-methylbenzene

Cat. No.: B7891232
M. Wt: 136.17 g/mol
InChI Key: WVYWCXHHZJXLHF-UHFFFAOYSA-N
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Description

1-Ethenyl-3-fluoro-2-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a vinyl group (ethenyl) attached to a benzene ring that also contains a fluorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-3-fluoro-2-methylbenzene can be synthesized through several methods, including:

    Friedel-Crafts Acylation: This method involves the acylation of benzene derivatives followed by a reduction step. For instance, a Friedel-Crafts acylation can be performed using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with electrophiles.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-3-fluoro-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethenyl-3-fluoro-2-methylbenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Ethenyl-3-fluoro-2-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s vinyl group and fluorine atom can influence its reactivity and interaction with other molecules. The formation of benzenonium intermediates and subsequent proton removal are key steps in its chemical reactions .

Comparison with Similar Compounds

  • 1-Ethenyl-2-fluoro-3-methylbenzene
  • 1-Ethenyl-4-fluoro-2-methylbenzene
  • 1-Ethenyl-3-chloro-2-methylbenzene

Comparison: 1-Ethenyl-3-fluoro-2-methylbenzene is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This positioning can significantly affect its chemical reactivity and physical properties compared to similar compounds. For instance, the presence of a fluorine atom in the meta position relative to the vinyl group can influence the compound’s electron density and steric effects, making it distinct from its ortho- or para-substituted analogs .

Properties

IUPAC Name

1-ethenyl-3-fluoro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F/c1-3-8-5-4-6-9(10)7(8)2/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYWCXHHZJXLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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